2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine
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Overview
Description
“2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine” is a chemical compound with the CAS Number: 2243504-76-7 . It has a molecular weight of 276.11 . It is in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C7H6BrN3O2S/c1-12-5-3-4 (9-6 (8)14-3)10-7 (11-5)13-2/h1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 276.11 .Scientific Research Applications
Chemical Synthesis
“2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine” is a compound that can be synthesized through various methods . It has a high reactivity toward various electrophilic reagents due to its active methylene group (C 2 H 2) . This makes it an attractive center for functionalization .
Drug Development
Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Anticancer Drugs
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This makes it a potential candidate for the development of anticancer drugs .
Antibacterial Activity
Thiazolo[4,5-d]pyrimidines have been demonstrated to have high antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .
Anti-inflammatory Activity
Thiazolo[4,5-d]pyrimidines have also been shown to have high anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases .
Obesity and Hyperlipidemia Treatment
Pyrano[2,3-d]thiazoles, which are structurally similar to thiazolo[4,5-d]pyrimidines, have shown a wide range of drug development applications against obesity and hyperlipidemia . This suggests that “2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine” could potentially be used in the treatment of these conditions .
Atherosclerotic Diseases Treatment
Pyrano[2,3-d]thiazoles have also been used in the treatment of atherosclerotic diseases . This suggests another potential application of “2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine” in the medical field .
Chemotherapeutic Applications
Monastrol, a potentially important chemotherapeutic for cancer, acts as an inhibitor of mitotic kinesin . Given the structural similarities and the shared high reactivity toward various electrophilic reagents, “2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine” could potentially be used in similar applications .
Mechanism of Action
Mode of Action
It’s suggested that the compound might interact with its targets through a nucleophilic attack mechanism .
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation and pain, suggesting potential impacts on these pathways .
Result of Action
Similar compounds have shown antimicrobial action, suggesting that this compound may also have similar effects .
Action Environment
One study suggests that the reaction of similar compounds in aprotic dipolar solvents like dmf is facilitated and occurs much faster than in less polar organic solvents like chloroform .
properties
IUPAC Name |
2-bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2S/c1-12-5-3-4(9-6(8)14-3)10-7(11-5)13-2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVVWHGISUAYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1SC(=N2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine |
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